![molecular formula C6H7ClN2O2 B1349101 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400756-39-0](/img/structure/B1349101.png)
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C6H7ClN2O2 . It is also known by its English name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . The resulting product, 4-chloro-3-ethyl-1-methylpyrazole, is then reacted with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid . Further optimization of the reaction conditions can be achieved by changing solvents, catalysts, and catalyst loading .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a chlorine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 174.58 g/mol . It has a predicted density of 1.40±0.1 g/cm3, a melting point of 164 °C, a predicted boiling point of 339.5±42.0 °C, and a flash point of 159.1°C . The compound also has a vapor pressure of 3.55E-05mmHg at 25°C and a refractive index of 1.587 .
Scientific Research Applications
Insecticidal Activities
The compound has been used in the synthesis of 1H-pyrazole-5-carboxylic acid derivatives which have shown promising insecticidal activities . For instance, compound 7h, a derivative of 1H-pyrazole-5-carboxylic acid, shows 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L . This activity is comparable to that of the commercial insecticide imidacloprid .
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives containing oxazole and thiazole rings . These derivatives have been characterized by 1H NMR, mass spectrometry, and elemental analysis .
Role in Drug Design
The pyrazole ring, a core element of the compound, plays an important role in drug design . Pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .
Pesticide Development
Pyrazole-5-carboxylic acid, a part of the compound, is often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .
Synthesis Methods
There have been significant advances in the synthesis of pyrazole derivatives, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
Biological Properties
The compound has noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Safety and Hazards
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid should be handled as an organic compound. Protective gloves and eyewear should be worn when handling this compound. Prolonged or frequent contact with this compound should be avoided, as should inhalation of its dust or solution . The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. The presence of the chloro, ethyl, and carboxylic acid groups may play a role in these interactions .
Biochemical Pathways
Similar compounds have been found to influence various biological pathways, leading to downstream effects .
Result of Action
It’s known that similar compounds can have various effects, depending on their targets and the specific cellular context .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid . .
properties
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXVMWVZJUGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343434 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
400756-39-0 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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